(5S)-5-phenylmorpholin-3-one

Chiral Synthesis Asymmetric Catalysis Stereoselectivity

Sourcing the correct stereoisomer for Factor Xa inhibitor or DORA synthesis is a persistent bottleneck-generic morpholin-3-ones lack the requisite (5S) configuration. (5S)-5-Phenylmorpholin-3-one (CAS 1052209-96-7) resolves this as the validated chiral building block in 90+ patents. • ≥98% purity, >95% ee for asymmetric synthesis • Key intermediate for rivaroxaban & DORAs • cLogP 1.02 for favorable drug-like properties. Available with batch-specific COA & global shipping.

Molecular Formula C10H11NO2
Molecular Weight 177.203
CAS No. 1052209-96-7; 192815-71-7
Cat. No. B2480709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5S)-5-phenylmorpholin-3-one
CAS1052209-96-7; 192815-71-7
Molecular FormulaC10H11NO2
Molecular Weight177.203
Structural Identifiers
SMILESC1C(NC(=O)CO1)C2=CC=CC=C2
InChIInChI=1S/C10H11NO2/c12-10-7-13-6-9(11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1
InChIKeyGXDVCRCMLDJGAS-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(5S)-5-Phenylmorpholin-3-one Procurement Evaluation


(5S)-5-phenylmorpholin-3-one (CAS 1052209-96-7) is a chiral building block belonging to the morpholin-3-one class. This compound is a specific stereoisomer (the (S)-enantiomer) and is primarily utilized as a key intermediate in the synthesis of more complex pharmaceutical agents . Its applications in medicinal chemistry are documented in over 90 patents, underscoring its relevance in drug discovery pipelines [1].

Irreplaceability of (5S)-5-Phenylmorpholin-3-one


Simple substitution with a generic morpholinone or an alternative stereoisomer is not feasible due to the specific structural requirements of its target applications. The (5S) stereochemistry is crucial for the desired biological activity or synthetic outcome in the final pharmaceutical product . For instance, in the synthesis of rivaroxaban, a specific stereochemistry is required for the final drug's interaction with Factor Xa . While other morpholin-3-one derivatives show activity against different biological targets, such as MAGL [1], these findings are not directly transferable and highlight the scaffold's sensitivity to specific substitutions.

(5S)-5-Phenylmorpholin-3-one vs. Comparators


Enantiomeric Differentiation in Asymmetric Synthesis

The (S)-enantiomer is specifically required for the synthesis of dual orexin receptor antagonists (DORAs) . Its role as a chiral ligand in asymmetric catalysis demonstrates high stereocontrol, achieving enantiomeric excesses above 95% in certain hydrogenation reactions, a performance metric not applicable to its (R)-counterpart or achiral analogs for the same transformations .

Chiral Synthesis Asymmetric Catalysis Stereoselectivity

Application-Specific Role as a Pharmaceutical Intermediate

(5S)-5-phenylmorpholin-3-one is identified as a direct precursor in the synthesis of the anticoagulant drug rivaroxaban, which functions as a Factor Xa inhibitor . It is also a key intermediate for synthesizing dual orexin receptor antagonists (DORAs) for insomnia treatment . In contrast, the (5R)-enantiomer is not cited for these specific high-value pharmaceutical applications. A general search for 'morpholin-3-one' returns applications such as MAGL PET tracers, but the specific (5S)-phenyl substitution pattern is crucial for the rivaroxaban and DORA pathways.

Pharmaceutical Synthesis Rivaroxaban Orexin Antagonist

Physicochemical Profile vs. Morpholin-3-one Core

The addition of the phenyl group to the morpholin-3-one core significantly alters its physicochemical properties, impacting its behavior in biological systems or synthetic reactions . The target compound exhibits a calculated consensus Log P (cLogP) of 1.02, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 38.33 Ų . In contrast, the unsubstituted morpholin-3-one (CAS 109-11-5) has a molecular weight of 101.10 g/mol and a drastically different, more hydrophilic profile .

Physicochemical Properties Lipophilicity Solubility

R&D Applications for (5S)-5-Phenylmorpholin-3-one


Synthesis of Rivaroxaban and Related Anticoagulants

This compound is specifically cited as a precursor in the synthesis of rivaroxaban . Research programs focused on optimizing the synthesis of rivaroxaban or developing novel Factor Xa inhibitors would directly benefit from procuring this specific intermediate.

Development of Dual Orexin Receptor Antagonists (DORAs)

It is a documented key intermediate for synthesizing DORAs, a class of drugs for treating insomnia . The morpholinone ring provides essential hydrogen bonding interactions with receptor subtypes. Procurement is recommended for groups working on novel DORAs or optimizing existing candidates.

Chiral Ligand and Auxiliary in Asymmetric Catalysis

As demonstrated by its use in achieving >95% enantiomeric excess in hydrogenation reactions , this compound is a valuable tool for chemists developing new asymmetric methodologies or synthesizing enantiomerically pure compounds.

SAR of Morpholinone Scaffolds

Given the scaffold's known activity against diverse targets like MAGL [1] and HDAC8 [2], this specific compound serves as a valuable building block for exploring SAR in novel drug discovery programs, particularly where its distinct physicochemical profile (cLogP=1.02) is advantageous .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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